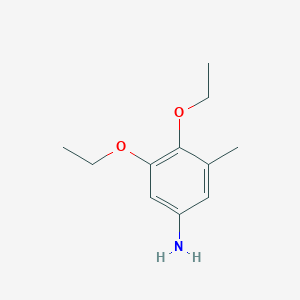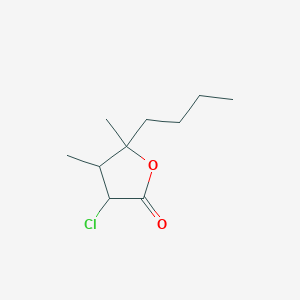![molecular formula C23H29NO4 B14360843 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 92814-50-1](/img/structure/B14360843.png)
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound with a complex structure It features a benzoyl group attached to a benzoic acid moiety, with a butyl(3-methylbutyl)amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through a Friedel-Crafts acylation reaction.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where the butyl(3-methylbutyl)amine reacts with the benzoyl intermediate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Compounds like 3-amino-2-methylbutyl benzoate and 3-methylbutyl 2-methylbutanoate share structural similarities.
Amino Acid Derivatives: Compounds with similar amino group substitutions.
Uniqueness
2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92814-50-1 |
|---|---|
Formule moléculaire |
C23H29NO4 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[4-[butyl(3-methylbutyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H29NO4/c1-4-5-13-24(14-12-16(2)3)17-10-11-20(21(25)15-17)22(26)18-8-6-7-9-19(18)23(27)28/h6-11,15-16,25H,4-5,12-14H2,1-3H3,(H,27,28) |
Clé InChI |
OKCYWKKFVIYFHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC(C)C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
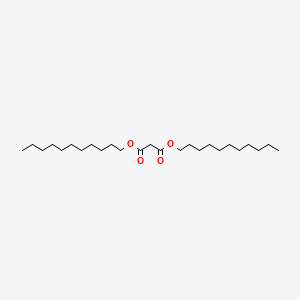
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)

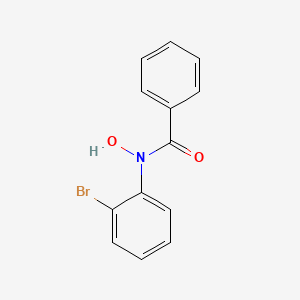
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
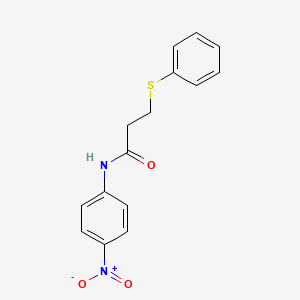
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)


